Cas no 2171670-33-8 (3-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylacetamidopropanoic acid)

3-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylacetamidopropanoic acid structure
2171670-33-8 structure
商品名:3-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylacetamidopropanoic acid
CAS番号:2171670-33-8
MF:C26H30N2O7
メガワット:482.525607585907
CID:6178978
PubChem ID:165844635

3-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylacetamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylacetamidopropanoic acid
    • 2171670-33-8
    • EN300-1580634
    • 3-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylacetamido]propanoic acid
    • インチ: 1S/C26H30N2O7/c1-3-14-28(15-13-22(29)30)24(31)23(25(32)34-4-2)27-26(33)35-16-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21,23H,3-4,13-16H2,1-2H3,(H,27,33)(H,29,30)
    • InChIKey: WBULQBJBOVSFIJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(=O)OCC)C(N(CCC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 482.20530130g/mol
  • どういたいしつりょう: 482.20530130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 13
  • 複雑さ: 736
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 122Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

3-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylacetamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1580634-250mg
3-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylacetamido]propanoic acid
2171670-33-8
250mg
$1300.0 2023-09-24
Enamine
EN300-1580634-0.5g
3-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylacetamido]propanoic acid
2171670-33-8
0.5g
$1357.0 2023-06-04
Enamine
EN300-1580634-50mg
3-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylacetamido]propanoic acid
2171670-33-8
50mg
$1188.0 2023-09-24
Enamine
EN300-1580634-500mg
3-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylacetamido]propanoic acid
2171670-33-8
500mg
$1357.0 2023-09-24
Enamine
EN300-1580634-0.05g
3-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylacetamido]propanoic acid
2171670-33-8
0.05g
$1188.0 2023-06-04
Enamine
EN300-1580634-5.0g
3-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylacetamido]propanoic acid
2171670-33-8
5g
$4102.0 2023-06-04
Enamine
EN300-1580634-10.0g
3-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylacetamido]propanoic acid
2171670-33-8
10g
$6082.0 2023-06-04
Enamine
EN300-1580634-0.25g
3-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylacetamido]propanoic acid
2171670-33-8
0.25g
$1300.0 2023-06-04
Enamine
EN300-1580634-100mg
3-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylacetamido]propanoic acid
2171670-33-8
100mg
$1244.0 2023-09-24
Enamine
EN300-1580634-0.1g
3-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylacetamido]propanoic acid
2171670-33-8
0.1g
$1244.0 2023-06-04

3-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylacetamidopropanoic acid 関連文献

3-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylacetamidopropanoic acidに関する追加情報

3-2-(Ethyl Carboxy)-2-({(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino)-N-Propylacetamidopropanoic Acid: A Comprehensive Overview

The compound with CAS No. 2171670-33-8, known as 3-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylacetamidopropanoic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, biotechnology, and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced drug delivery systems and bioactive materials. Recent studies have highlighted its role in enhancing the stability and bioavailability of therapeutic agents, making it a subject of intense research interest.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including an ethyl carboxy moiety, a fluorenylmethoxycarbonyl (Fmoc) group, and an N-propylacetylamine substituent. These groups contribute to its versatile chemical reactivity and biological activity. The Fmoc group, in particular, is well-known for its protective role in peptide synthesis, ensuring stability during reaction processes. The integration of these functional groups into a single molecule creates a platform for diverse applications in medicinal chemistry and beyond.

Recent advancements in synthetic chemistry have enabled the precise construction of this compound through multi-step reactions involving advanced catalytic systems. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for large-scale production. The synthesis process typically involves the coupling of the Fmoc group with an amino acid derivative, followed by subsequent modifications to introduce the N-propylacetylamine and ethyl carboxy functionalities. These steps are carefully controlled to maintain the integrity of the molecule's stereochemistry and functional group reactivity.

From a physical chemistry perspective, this compound exhibits remarkable stability under physiological conditions, making it ideal for biomedical applications. Its solubility properties have been extensively studied, revealing optimal performance in both aqueous and organic solvents. This dual solubility enhances its utility in drug delivery systems, where rapid release profiles are critical for therapeutic efficacy.

In terms of biological activity, this compound has demonstrated potent inhibitory effects on key enzymes involved in inflammatory pathways. Preclinical studies have shown that it can effectively suppress the activity of cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents with reduced side effects compared to conventional therapies.

Moreover, the integration of this compound into nanotechnology-based platforms has opened new avenues for targeted drug delivery. Researchers have successfully incorporated it into lipid nanoparticles (LNPs) and polymeric micelles, enabling precise targeting of diseased tissues while minimizing systemic toxicity. This approach has shown promise in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases.

Looking ahead, ongoing research is focused on further optimizing this compound's pharmacokinetic properties to enhance its bioavailability and reduce clearance rates. Advanced computational modeling techniques are being employed to predict optimal dosing regimens and identify potential drug-drug interaction risks. Additionally, efforts are underway to explore its utility in other therapeutic areas, including oncology and neurodegenerative disorders.

In conclusion, 3-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylacetamidopropanoic acid represents a cutting-edge molecule with vast potential across multiple scientific disciplines. Its unique structural features, coupled with advancements in synthetic chemistry and drug delivery technologies, position it as a key player in the development of next-generation therapeutics and biomaterials.

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